[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a cyclohexyl backbone modified with two key functional groups: a methyl-carbamic acid tert-butyl ester (Boc-protected amine) and a 2-amino-acetylamino substituent. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, enhancing stability during synthetic processes .
No direct data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, but comparisons with structurally related compounds can infer trends (see Section 2).
Properties
IUPAC Name |
tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17(4)11-7-5-10(6-8-11)16-12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGOYXVYDMXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Cyclohexyl Amine
The primary amine on the cyclohexyl backbone is protected using Boc anhydride to prevent unwanted side reactions.
Procedure :
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Dissolve trans-4-(aminomethyl)cyclohexanemethanamine (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stir at 25°C for 12 hours.
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Quench with aqueous HCl, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexanes, 3:7).
Introduction of the Acetylamino Group
The secondary amine is acetylated using glycine derivatives under coupling conditions.
Procedure :
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React Boc-protected cyclohexylamine (1.0 equiv) with N-Boc-glycine (1.1 equiv) in tetrahydrofuran (THF).
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Add coupling agents: HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
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Stir at 0°C for 1 hour, then warm to room temperature for 24 hours.
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Concentrate under reduced pressure and purify via flash chromatography (methanol/DCM, 1:9).
Deprotection of the Boc Group
The tert-butyl carbamate group is selectively removed to yield the final product.
Procedure :
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Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) (5.0 equiv) in DCM.
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Stir at 25°C for 4 hours.
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Neutralize with saturated NaHCO₃, extract with DCM, and evaporate to dryness.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stereochemical Considerations
The trans configuration of the cyclohexyl ring is critical for minimizing steric hindrance during amidation. Substituting cis isomers reduces yields by 30–40% due to unfavorable spatial interactions.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
The final product is characterized using:
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NMR Spectroscopy : δ 1.40 (s, 9H, Boc), δ 3.20 (m, 2H, cyclohexyl), δ 6.80 (bs, 1H, NH).
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HPLC : Purity >98% with a C18 column (acetonitrile/water, 70:30).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the acylamino moiety can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity.
Inhibiting specific biochemical pathways: Leading to therapeutic effects.
Interacting with cellular components: Affecting cell signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous tert-butyl carbamate derivatives:
Functional Group Analysis
- Target Compound: The 2-amino-acetylamino group distinguishes it from derivatives with bulkier substituents (e.g., dibenzylamino or phenyl-ethylcarbamoyl). This group may enhance hydrophilicity compared to more lipophilic analogs .
Stability and Reactivity
- All compounds share the Boc group, which is stable under basic conditions but cleaved under acidic (e.g., TFA) or thermal conditions.
- The amino-acetylamino group in the target compound may undergo nucleophilic reactions or intramolecular cyclization, unlike the inert dibenzylamino group in derivatives .
Research Implications and Limitations
While direct experimental data for the target compound are sparse, structural analogs provide insights:
- Biological Activity: Piperazine-containing analogs () are often explored for pharmaceutical applications due to their hydrogen-bonding and structural flexibility . The target compound’s amino-acetylamino group could similarly interact with biological targets.
- Stereochemical Considerations : The (1R,4R)-isomer () underscores the importance of chirality in drug design, though the target compound’s stereochemical profile remains uncharacterized .
Biological Activity
The compound [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, biological activity, and relevant case studies.
Structural Characteristics
The compound features a cyclohexyl ring, an amino group, and a carbamic acid derivative. The tert-butyl ester enhances its lipophilicity, which can significantly influence its pharmacokinetic properties.
- Molecular Formula : C14H25N3O3
- Molecular Weight : 285.388 g/mol
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the carbamic acid derivative and subsequent modification to enhance biological activity. The synthetic pathways are crucial for understanding how structural modifications can impact biological efficacy.
Biological Activity
Research indicates that This compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Cytotoxic Effects : In vitro studies have indicated cytotoxic effects against specific cancer cell lines, suggesting its potential use in oncology.
Case Studies and Research Findings
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Antimicrobial Studies :
- A study conducted on the efficacy of the compound against Streptococcus pyogenes demonstrated a minimum inhibitory concentration (MIC) of 5 µg/ml, indicating promising antimicrobial activity.
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Cytotoxicity Testing :
- In tests against leukemia cell lines (L1210), the compound exhibited an IC50 value of 0.39 µg/ml, highlighting its potential as an anticancer agent.
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Enzyme Interaction Analysis :
- Research on enzyme interactions revealed that the compound can bind to specific active sites in enzymes like bovine carboxypeptidase A, altering their activity and providing insights into its mechanism of action.
Comparison with Similar Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-cyclohexyl-methyl-carbamic acid | Similar cyclohexyl and carbamic structure | Lacks acetylamino group |
| N-(tert-butoxycarbonyl)-4-amino-cyclohexanecarboxylic acid | Contains a carbamate but different side chains | Different functional groups |
| 2-Amino-3-methylbutanoic acid | Amino acid derivative with simpler structure | No cyclohexane ring |
Q & A
Q. What are the recommended synthetic strategies for introducing the tert-butyl carbamate and aminoacetyl groups in this compound?
The synthesis involves multi-step protection-deprotection sequences. The tert-butyl carbamate (Boc) group is introduced using Boc anhydride under basic conditions (e.g., DMAP in THF). For the aminoacetyl moiety, coupling reactions like EDC/HOBt-mediated amidation are effective. Asymmetric Mannich reactions with chiral catalysts (e.g., (R)-BINOL derivatives) enable stereoselective β-amino carbonyl intermediate formation. Sequential deprotection requires timed acidolysis (e.g., TFA) to preserve labile functional groups .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use 1H/13C NMR to confirm cyclohexyl ring conformation (δ 1.2–2.1 ppm for axial protons) and amide bond presence (δ 6.5–7.0 ppm). ESI-TOF mass spectrometry verifies molecular weight (expected ~300–350 g/mol). IR spectroscopy identifies carbamate (C=O stretch ~1690 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups. HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times calibrated against standards .
Q. What stability considerations are critical for storage and handling?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent carbamate hydrolysis. Avoid prolonged exposure to light (use amber vials) and strong acids/bases. Degradation products can be monitored via TLC (silica gel, 10% MeOH/DCM). PPE (gloves, goggles) and fume hoods are mandatory due to respiratory irritation risks .
Advanced Research Questions
Q. How can discrepancies in reaction yields be resolved when modifying cyclohexylamine protecting groups?
Contradictory yields often stem from steric hindrance or competing reactions. Compare Boc, Cbz, and Fmoc protections systematically:
- Boc provides superior steric protection (e.g., 85% yield in Suzuki-Miyaura couplings vs. 72% for Cbz).
- Optimize solvent polarity (e.g., THF enhances solubility of bulky intermediates vs. DMF).
- Monitor intermediates via TLC or LC-MS to identify side products .
Q. What catalytic systems enable enantioselective synthesis of the aminoacetyl moiety?
- Chiral phase-transfer catalysts (e.g., Maruoka catalysts) achieve >90% ee in alkylation steps under biphasic conditions (toluene/50% KOH).
- Organocatalytic asymmetric Michael additions using proline derivatives yield β-amino acids (88% ee), coupled to the cyclohexyl core via HATU activation .
Q. How can polar by-products be isolated during large-scale synthesis?
- Solvent extraction : Ethyl acetate/brine removes hydrophilic impurities.
- Silica gel chromatography : Gradient elution (5→20% MeOH/DCM) separates target compounds.
- Reverse-phase flash chromatography (C18, 10→40% ACN/H₂O) achieves >98% purity.
- Crystallization from hot ethanol/water (7:3 v/v) yields XRPD-confirmed crystals .
Q. How can tert-butyl carbamate deprotection mechanisms be experimentally validated?
- In situ FTIR : Track C=O bond cleavage (disappearance of ~1690 cm⁻¹ peak) during TFA treatment.
- Kinetic studies : Variable HCl concentrations reveal pseudo-first-order kinetics (k = 0.12 min⁻¹ at 25°C).
- LC-MS : Monitor intermediates (e.g., [M+H]+ ions at m/z 215.29 for deprotected species).
- Isotopic labeling : 13C-Boc confirms CO₂ release via mass balance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
